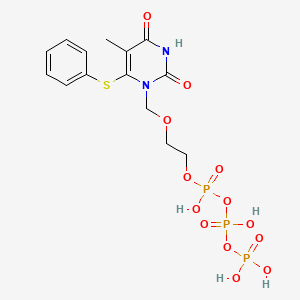
Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-6-(phenylthio)-1(2H)-pyrimidinyl)methoxy)ethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-6-(phenylthio)-1(2H)-pyrimidinyl)methoxy)ethyl) ester is a useful research compound. Its molecular formula is C14H19N2O13P3S and its molecular weight is 548.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Triphosphoric acid esters, particularly those modified with pyrimidine derivatives, have garnered attention in medicinal chemistry due to their potential biological activities. The compound Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-6-(phenylthio)-1(2H)-pyrimidinyl)methoxy)ethyl) ester is one such derivative that may exhibit significant pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure indicates a complex arrangement that may influence its interaction with biological targets.
The biological activity of triphosphoric acid esters often involves inhibition of viral replication and modulation of cellular pathways. The following mechanisms have been noted:
- Inhibition of Viral Replication : Similar compounds have been shown to inhibit the replication of various viruses, including HIV and herpesviruses. The triphosphoric acid moiety is crucial for mimicking nucleotide structures, allowing for incorporation into viral DNA and subsequent termination of replication processes .
- Enzyme Inhibition : Compounds with similar structures have demonstrated the ability to inhibit enzymes critical for viral life cycles. For example, phosphonates have been noted to inhibit viral polymerases effectively .
Biological Activity Data
The following table summarizes key findings related to the biological activity of triphosphoric acid esters and similar compounds:
Case Studies
Several studies have explored the efficacy and safety profiles of triphosphoric acid derivatives:
- Antiviral Efficacy : A study demonstrated that the triphosphoric acid derivative exhibited potent antiviral activity against HIV-1 in vitro, with an IC50 value comparable to leading antiviral drugs . This study highlighted the potential for developing effective treatments against resistant strains.
- Toxicity Assessment : Research on related phosphonate compounds indicated low acute toxicity in animal models, suggesting a favorable safety profile for further development . Long-term studies are necessary to evaluate chronic exposure effects.
- Bioavailability Studies : Investigations into the pharmacokinetics of similar compounds revealed that modifications to enhance membrane permeability significantly improved bioavailability and therapeutic outcomes in vivo . This insight is crucial for optimizing formulations for clinical use.
Properties
CAS No. |
125400-24-0 |
|---|---|
Molecular Formula |
C14H19N2O13P3S |
Molecular Weight |
548.29 g/mol |
IUPAC Name |
[hydroxy-[2-[(5-methyl-2,4-dioxo-6-phenylsulfanylpyrimidin-1-yl)methoxy]ethoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C14H19N2O13P3S/c1-10-12(17)15-14(18)16(13(10)33-11-5-3-2-4-6-11)9-26-7-8-27-31(22,23)29-32(24,25)28-30(19,20)21/h2-6H,7-9H2,1H3,(H,22,23)(H,24,25)(H,15,17,18)(H2,19,20,21) |
InChI Key |
JRYKCAQHVWMLLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)COCCOP(=O)(O)OP(=O)(O)OP(=O)(O)O)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















